REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=[C:3](N)[CH:2]=1.N([O-])=O.[Na+].O(CC)[C:16]([S-])=[S:17].[K+].C(=O)([O-])[O-].[Na+].[Na+].[OH-].[K+].S(OC)(OC)(=O)=O.[ClH:37]>>[ClH:37].[CH3:16][S:17][C:2]1[CH:1]=[C:6]([CH:5]=[CH:4][CH:3]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
54.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)O)N
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
|
O(C(=S)[S-])CC.[K+]
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 5 hours
|
Duration
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5 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |